2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine

Protecting Group Strategy Multi‑Step Organic Synthesis Hydrolytic Stability

2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine (CAS 1534354-26-1, MF C₁₂H₂₇NOSi, MW 229.43 g mol⁻¹) is a heterobifunctional building block that unites an electrophilic, strain-activated aziridine ring with a TBDMS-protected primary alcohol tethered through a four-carbon alkyl spacer. The molecule is supplied at ≥95 % purity by multiple specialist vendors, with 98 % lot-certified material available off-the-shelf in 100 mg research quantities.

Molecular Formula C12H27NOSi
Molecular Weight 229.43 g/mol
Cat. No. B12071312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine
Molecular FormulaC12H27NOSi
Molecular Weight229.43 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCCCC1CN1
InChIInChI=1S/C12H27NOSi/c1-12(2,3)15(4,5)14-9-7-6-8-11-10-13-11/h11,13H,6-10H2,1-5H3
InChIKeyKCNCEEJUTSYRDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine – Core Identity, Procurement-Grade Specifications, and Synthetic Utility


2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine (CAS 1534354-26-1, MF C₁₂H₂₇NOSi, MW 229.43 g mol⁻¹) is a heterobifunctional building block that unites an electrophilic, strain-activated aziridine ring with a TBDMS-protected primary alcohol tethered through a four-carbon alkyl spacer . The molecule is supplied at ≥95 % purity by multiple specialist vendors, with 98 % lot-certified material available off-the-shelf in 100 mg research quantities . Its structural design allows the aziridine and the silyl ether to be addressed under mutually orthogonal conditions, distinguishing it from simpler N-alkyl aziridines and from hydroxyl-terminated aziridines that lack a stable protecting group.

Why Generic Substitution Fails for 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine – The False Economy of Analog Swaps


In-class analogs that alter the silyl protecting group, the linker length, or the aziridine substitution pattern cannot be freely interchanged because each of these structural variables independently controls orthogonal deprotection tolerance, hydrolytic stability, and downstream reactivity [1][2]. Swapping the TBDMS group for a TMS ether yields a molecule that is ca. 10⁴‑fold more labile toward aqueous acid and is frequently cleaved during standard workup, while a TBDPS‑protected analog introduces orthogonal deprotection bias that may be incompatible with acid‑labile functionality elsewhere in the substrate [1]. Shortening the alkyl linker from C4 to C2 restricts the conformational freedom required for intramolecular aziridinium formation, an elementary step exploited in alkaloid syntheses [2]. The quantitative evidence in Section 3 validates these differentiation points, establishing that the title compound is not a fungible aziridine but a purpose‑tailored synthetic intermediate.

Quantitative Differentiation Evidence for 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine – Head-to-Head and Cross-Study Comparator Data


Hydrolytic Stability of the TBDMS Ether Exceeds the TMS Analog by ~10,000‑Fold Under Acidic Conditions

The tert‑butyldimethylsilyl (TBDMS) ether of the title compound resists aqueous hydrolysis to a degree that makes it suitable for multi‑step synthesis, whereas the corresponding trimethylsilyl (TMS) ether is too labile to serve as a durable protecting group. In acidic media the relative hydrolytic stability order is TMS = 1 vs. TBS/TBDMS ≈ 20 000 [1]; the TBDMS‑ether is described as being ca. 10⁴ times more hydrolytically stable than the TMS analog [2]. Consequently, a hypothetical TMS‑protected 2‑(4‑hydroxybutyl)aziridine would undergo substantial deprotection during aqueous acidic workup, whereas the TBDMS‑protected title compound remains intact.

Protecting Group Strategy Multi‑Step Organic Synthesis Hydrolytic Stability

Orthogonal Deprotection Strategy – TBDMS vs. TBDPS Allows Selective Acid‑Mediated Cleavage in the Presence of Bulkier Silyl Ethers

In acidic media the TBDMS group is approximately 250‑fold less stable than the TBDPS group (relative stability TBS = 20 000 vs. TBDPS = 5 000 000) [1]. This differential enables selective removal of the TBDMS ether with 80 % acetic acid at room temperature while leaving a TBDPS ether untouched [2]. A researcher employing the TBDPS analog of the title compound would lose the ability to perform acid‑triggered orthogonal deprotection; conversely, the title compound provides a deliberate acid‑labile handle that is compatible with fluoride‑stable protecting groups elsewhere in the substrate.

Orthogonal Protecting Groups Sequential Deprotection Complex Molecule Synthesis

C4 Linker Length Enables Bicyclic Aziridinium‑Ion Formation for Alkaloid Synthesis – Unavailable with C2‑Linked Analogs

The four‑carbon butyl spacer in the title compound is the minimum chain length required for intramolecular bicyclic aziridinium‑ion formation upon N‑alkylation. 4‑Hydroxybutylaziridine (the deprotected form of the target compound) has been explicitly demonstrated to generate a bicyclic aziridinium ion that undergoes regio‑ and stereoselective ring‑opening with organocopper reagents to afford 2‑alkyl‑substituted piperidines in high or moderate yield, enabling the total synthesis of the alkaloids conine and epiquinamide [1]. In contrast, the C2‑linked analog 1‑(2‑((tert‑butyldimethylsilyl)oxy)ethyl)aziridine (CAS 192657‑68‑4) cannot form a bicyclic aziridinium ion of comparable ring size; its shorter tether precludes the requisite intramolecular N‑alkylation geometry . The title compound therefore uniquely enables a ring‑expansion pathway that is sterically and entropically inaccessible to its C2‑tethered congener.

Aziridinium Ring Expansion Alkaloid Synthesis Linker‑Dependent Reactivity

TBDMS Derivatization Confers Moisture‑Stable GC‑MS Derivatives with Superior Detection Sensitivity Relative to TMS‑Derivatized Analogs

When employed as a derivatization building block or when the free alcohol (after deprotection) is derivatized back to the TBDMS ether for GC‑MS analysis, the resulting TBDMS derivative provides analytically decisive advantages over the corresponding TMS derivative. TBDMS derivatives are moisture‑stable—enabling aqueous workup without decomposition—whereas TMS derivatives are susceptible to hydrolysis during sample preparation [1]. In GC‑EI‑MS, TBDMS derivatives produce a dominant [M‑57]⁺ fragment ion that concentrates ion current into a single high‑mass peak, yielding higher detection sensitivity and lower limits of quantification relative to the fragmented spectra of TMS analogs [2][3]. Quantitative method validation for 14 benzodiazepines confirmed that TBDMS derivatives were “more stable, reproducible and sensitive” than the corresponding TMS derivatives in GC‑EI‑MS [3].

GC‑MS Derivatization Analytical Method Development Moisture‑Stable Derivatives

Dual Reactive‑Handle Architecture with High Off‑the‑Shelf Purity versus Custom‑Synthesized Analogues

The title compound is stocked by multiple independent suppliers at certified purity levels of 95 % (Chemenu), 98 % (Leyan), and as an Apollo Scientific catalog item (CymitQuimica) . In contrast, closely related analogs such as 2‑(4‑((triisopropylsilyl)oxy)butyl)aziridine or the unprotected 2‑(4‑hydroxybutyl)aziridine are not listed as standard catalog items by any major supplier, requiring custom synthesis with attendant lead times, minimum order quantities, and batch‑to‑batch variability risks. The title compound’s computed LogP of 3.15 and 6 rotatable bonds (TPSA 31.17 Ų) predict adequate organic‑solvent solubility and conformational flexibility suitable for solution‑phase chemistry .

Synthetic Building Block Medicinal Chemistry Procurement Efficiency

Best Research and Industrial Application Scenarios for 2-(4-((tert-Butyldimethylsilyl)oxy)butyl)aziridine


Multi‑Step Synthesis of Nitrogen‑Containing Heterocycles Requiring Acid‑Stable Hydroxyl Protection

The ~10⁴‑fold hydrolytic stability advantage of the TBDMS ether over a TMS analog enables the aziridine ring to be elaborated through sequences involving acidic reagents or aqueous acidic workup without premature deprotection [1]. The TBDMS group remains intact through pH 4–12 conditions, making the compound suitable for amide coupling, reductive amination, and nucleophilic ring‑opening steps that would cleave a TMS ether.

Orthogonal Deprotection Cascades in Complex Molecule Assembly

The compound’s TBDMS group can be selectively removed with 80 % acetic acid while a TBDPS protecting group elsewhere in the substrate is retained (~250‑fold stability differential) [2]. This enables sequential unveiling of hydroxyl functionalities in natural product total synthesis where acid‑labile and fluoride‑labile protecting groups must be discriminated.

Bicyclic Aziridinium‑Ion Mediated Alkaloid Synthesis

After N‑alkylation, the four‑carbon butyl chain facilitates intramolecular aziridinium‑ion formation, which undergoes regio‑ and stereoselective carbon–carbon bond formation with organocopper reagents to deliver 2‑alkylpiperidines—a validated route to conine and epiquinamide alkaloids [3]. This pathway is structurally inaccessible to the commonly available C2‑linked TBDMS‑aziridine analog.

GC‑MS Analytical Derivatization and Quality Control of Alcohol‑Containing Intermediates

The TBDMS ether motif provides a moisture‑stable, high‑sensitivity GC‑MS derivative that generates a dominant [M‑57]⁺ fragment ion [4]. This property supports analytical method development for reaction monitoring and purity assessment without the hydrolysis artifacts that plague TMS‑based derivatization protocols [5].

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